1,1,1,2,2-Pentafluorododecan-3-ol
Description
1,1,1,2,2-Pentafluorododecan-3-ol (CAS: 307531-78-8) is a fluorinated alcohol with the molecular formula C₁₂H₂₁F₅O. It features a 12-carbon chain with five fluorine atoms substituted on the first and second carbons and a hydroxyl group at the third position. The compound’s stereochemistry is specified as the (S)-enantiomer, which may influence its reactivity and biological interactions .
The compound’s applications span pharmaceuticals, agrochemicals, and specialty materials, where fluorination enhances thermal stability and lipophilicity .
Properties
IUPAC Name |
1,1,1,2,2-pentafluorododecan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F5O/c1-2-3-4-5-6-7-8-9-10(18)11(13,14)12(15,16)17/h10,18H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCKZQQCWZNEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluorododecan-3-ol can be synthesized through several methods. One common approach involves the fluorination of dodecan-3-ol using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 1,1,1,2,2-Pentafluorododecan-3-ol often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and automated control systems are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentafluorododecan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol group to an alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2,2-Pentafluorododecan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluorododecan-3-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of 1,1,1,2,2-Pentafluorododecan-3-ol and Analogues
Key Distinctions
Fluorination Degree and Chain Length
- 1,1,1,2,2-Pentafluorododecan-3-ol has localized fluorination (C1–C2) and a long alkyl chain (C12), making it less hydrophobic than perfluorinated analogues like pentacosafluoro-tetradecanol (C14, 25F) . This partial fluorination may reduce bioaccumulation risks compared to fully fluorinated compounds .
- Shorter-chain analogues (e.g., C₃ and C₅ derivatives) exhibit higher volatility and are used as gases or solvents, whereas the C12 chain in the target compound enhances its utility in non-volatile applications like drug delivery .
Environmental and Regulatory Considerations
- Perfluorinated compounds (e.g., PFOA) are regulated under POPs treaties due to extreme persistence . The target compound’s partial fluorination may offer a compromise between functionality and environmental safety, though long-term data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
